molecular formula C55H76N16O12 B549972 Fertirelin CAS No. 38234-21-8

Fertirelin

Cat. No.: B549972
CAS No.: 38234-21-8
M. Wt: 1153.3 g/mol
InChI Key: DGCPIBPDYFLAAX-YTAGXALCSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Fertirelin, also known as this compound acetate, is a synthetic peptide and a gonadotropin-releasing hormone (GnRH) analogue . The primary target of this compound is the GnRH receptor . This receptor is located on pituitary gonadotroph cells . The GnRH receptor plays a crucial role in the regulation of the reproductive system by controlling the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) .

Mode of Action

This compound, as a GnRH analogue, elicits its action by binding to GnRH receptors located on pituitary gonadotroph cells . This binding triggers the release of FSH and LH, which are key players in ovulation and spermatogenesis .

Biochemical Pathways

The binding of this compound to the GnRH receptor initiates a cascade of biochemical events that lead to the release of FSH and LH. These hormones then stimulate the ovaries in females to produce eggs and the testes in males to produce sperm. This compound is particularly potent, being 2.5 to 10 times more potent than gonadorelin, another GnRH analogue .

Pharmacokinetics

Like other gnrh analogues, this compound is likely to be administered via injection, implant, or intranasally as a nasal spray .

Result of Action

The primary result of this compound’s action is the stimulation of FSH and LH release, which in turn triggers ovulation in females and spermatogenesis in males . This makes this compound a valuable tool in treating reproductive disorders, particularly those related to ovulation and sperm production.

Action Environment

While specific studies on how environmental factors influence the action, efficacy, and stability of this compound are limited, it is known that various environmental and lifestyle factors can affect the overall endocrine system and hormone function . These factors include diet, exercise, stress, and exposure to environmental pollutants . Understanding these influences is crucial for optimizing the use of hormonal therapies like this compound.

Safety and Hazards

Fertirelin is classified as a reproductive toxin, Category 1B . It may damage fertility or the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fertirelin is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the desired peptide chain. The process typically starts with the protection of amino groups and carboxyl groups to prevent unwanted reactions. The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly used, where the peptide chain is assembled on a solid support resin. This method allows for efficient purification and high yield of the final product. The synthesized peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Fertirelin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activity. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can result in monomeric peptides .

Comparison with Similar Compounds

Fertirelin is similar to other GnRH agonists, such as leuprorelin, buserelin, and triptorelin. this compound is unique in its higher potency and specific use in veterinary medicine .

Similar Compounds

This compound’s uniqueness lies in its specific application in veterinary medicine and its higher potency compared to native GnRH .

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H76N16O12/c1-4-59-53(82)44-12-8-20-71(44)54(83)38(11-7-19-60-55(56)57)66-49(78)39(21-30(2)3)65-46(75)27-62-47(76)40(22-31-13-15-34(73)16-14-31)67-52(81)43(28-72)70-50(79)41(23-32-25-61-36-10-6-5-9-35(32)36)68-51(80)42(24-33-26-58-29-63-33)69-48(77)37-17-18-45(74)64-37/h5-6,9-10,13-16,25-26,29-30,37-44,61,72-73H,4,7-8,11-12,17-24,27-28H2,1-3H3,(H,58,63)(H,59,82)(H,62,76)(H,64,74)(H,65,75)(H,66,78)(H,67,81)(H,68,80)(H,69,77)(H,70,79)(H4,56,57,60)/t37-,38-,39-,40-,41-,42-,43-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCPIBPDYFLAAX-YTAGXALCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H76N16O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

66002-66-2 (acetate)
Record name Fertirelin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038234218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8057728
Record name Fertirelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1153.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38234-21-8
Record name Fertirelin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038234218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fertirelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Des-gly10-luteinizing hormone releasinghormone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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